molecular formula C26H27Cl2N9O4 B12034306 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2,4-dichlorophenyl)methoxy]-2-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2,4-dichlorophenyl)methoxy]-2-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide

Cat. No.: B12034306
M. Wt: 600.5 g/mol
InChI Key: VCKDDBLESGMOHV-VVEOGCPPSA-N
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Description

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2,4-dichlorophenyl)methoxy]-2-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2,4-dichlorophenyl)methoxy]-2-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Construction of the triazole ring via azide-alkyne cycloaddition.
  • Introduction of the carboxamide group through amidation reactions.
  • Functionalization of the aromatic rings with appropriate substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its multiple functional groups could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be studied for its potential therapeutic effects. Its structure suggests it could interact with specific enzymes or receptors, leading to the development of new pharmaceuticals.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability, reactivity, or functionality.

Mechanism of Action

The mechanism by which 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2,4-dichlorophenyl)methoxy]-2-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.

Comparison with Similar Compounds

Similar Compounds

  • **3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2,4-dichlorophenyl)methoxy]-2-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features. The presence of both oxadiazole and triazole rings, along with the carboxamide group, provides a versatile platform for chemical modifications and interactions with various targets. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C26H27Cl2N9O4

Molecular Weight

600.5 g/mol

IUPAC Name

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2,4-dichlorophenyl)methoxy]-2-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C26H27Cl2N9O4/c1-2-39-22-12-19(40-15-17-5-7-18(27)11-20(17)28)8-6-16(22)13-30-32-26(38)23-21(14-36-9-3-4-10-36)31-35-37(23)25-24(29)33-41-34-25/h5-8,11-13H,2-4,9-10,14-15H2,1H3,(H2,29,33)(H,32,38)/b30-13+

InChI Key

VCKDDBLESGMOHV-VVEOGCPPSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)/C=N/NC(=O)C3=C(N=NN3C4=NON=C4N)CN5CCCC5

Canonical SMILES

CCOC1=C(C=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C=NNC(=O)C3=C(N=NN3C4=NON=C4N)CN5CCCC5

Origin of Product

United States

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